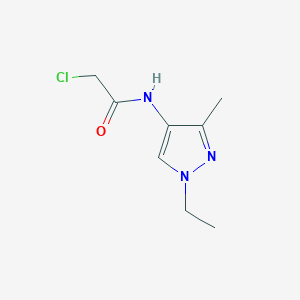

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

描述

Historical Context and Discovery Timeline

The development of this compound can be traced within the broader historical context of pyrazole chemistry advancement, which has experienced significant growth since the late 20th century. Pyrazole derivatives have emerged as a prominent class of heterocyclic compounds due to their extensive biological activities and synthetic utility. The specific compound under investigation represents part of a systematic exploration of pyrazole-containing acetamide structures that gained momentum during the early 2000s as researchers sought to develop new pharmaceutical intermediates and bioactive molecules.

The synthesis and characterization of this particular compound aligns with the expanding interest in substituted pyrazole derivatives that began to accelerate in the 1990s and continued into the 21st century. Patent literature from this period, including significant work documented in pharmaceutical patents, demonstrates the growing recognition of pyrazole-containing compounds as valuable synthetic targets. The compound's first appearance in chemical databases and research publications can be traced to the mid-2000s, coinciding with increased computational chemistry capabilities and improved synthetic methodologies for heterocyclic compound preparation.

The timeline of discovery and development reflects the systematic approach taken by researchers to explore structure-activity relationships within pyrazole-acetamide hybrid molecules. This compound emerged during a period when medicinal chemists were actively investigating the potential of combining different pharmacophoric elements, such as the pyrazole ring system with acetamide functionalities, to create novel molecular entities with enhanced biological properties. The integration of ethyl and methyl substituents on the pyrazole ring represents a deliberate structural modification strategy aimed at optimizing molecular properties and biological activity profiles.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends far beyond its individual molecular structure, encompassing its role as both a synthetic intermediate and a model compound for understanding pyrazole chemistry principles. Pyrazole derivatives have established themselves as pharmacophores of considerable importance, playing crucial roles in many biologically active compounds and serving as essential templates for combinatorial and medicinal chemistry applications. The compound's structural features make it particularly valuable for studying the chemical behavior and reactivity patterns characteristic of pyrazole-containing molecules.

The research significance of this compound is particularly evident in its utility as a synthetic building block for more complex molecular architectures. The presence of the reactive chloroacetamide moiety provides multiple opportunities for further chemical transformations, including nucleophilic substitution reactions, cyclization processes, and coupling reactions that can lead to diverse structural derivatives. This versatility has made the compound an attractive target for researchers investigating new synthetic methodologies and exploring novel chemical transformations within heterocyclic chemistry.

Furthermore, the compound serves as an important model system for understanding the electronic and steric effects of substituents on pyrazole ring systems. The specific substitution pattern, featuring ethyl and methyl groups at defined positions on the pyrazole ring, provides valuable insights into how substituent effects influence molecular properties, reactivity, and potential biological activities. Research investigations have demonstrated that such substitution patterns can significantly impact the compound's chemical behavior and its interactions with various chemical reagents and biological targets.

The compound's contribution to heterocyclic chemistry research is also evident in its role within the broader context of pyrazole-triazole hybrid development. Recent synthetic methodologies have demonstrated the utility of pyrazole derivatives, including compounds structurally related to this acetamide, in the preparation of complex heterocyclic systems through copper-catalyzed azide-alkyne cycloaddition reactions. This application highlights the compound's importance as a precursor for accessing more elaborate molecular architectures that incorporate multiple heterocyclic ring systems.

Table 1: Key Molecular Properties of this compound

The structural complexity and synthetic accessibility of this compound have positioned it as a valuable research tool for investigating fundamental aspects of heterocyclic chemistry. Its well-defined molecular structure, combined with the presence of multiple reactive sites, makes it an ideal candidate for studying chemical transformations, reaction mechanisms, and structure-property relationships that are central to advancing our understanding of heterocyclic compound behavior.

属性

IUPAC Name |

2-chloro-N-(1-ethyl-3-methylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O/c1-3-12-5-7(6(2)11-12)10-8(13)4-9/h5H,3-4H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCPJCYZNMTQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424506 | |

| Record name | 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957514-01-1 | |

| Record name | 2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Acylation of Pyrazole Derivative with Chloroacetyl Chloride

- Starting Materials: 1-ethyl-3-methyl-1H-pyrazol-4-amine (or the corresponding pyrazole) and chloroacetyl chloride.

- Reaction Conditions:

- Solvent: Dichloromethane (DCM) or ethanol.

- Base: Triethylamine (TEA) to neutralize hydrochloric acid generated during the reaction.

- Temperature: Room temperature to slightly elevated (20–40 °C).

- Time: Several hours (typically 3–6 hours) to ensure complete conversion.

- Mechanism: The nucleophilic amine group of the pyrazole attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by TEA.

This method is widely used for similar pyrazole acetamide derivatives and is adaptable for the preparation of this compound.

Industrial Production Considerations

For scale-up and industrial synthesis:

- Batch Reactions: Large-scale batch reactors with optimized stirring and temperature control are used.

- Continuous Flow Systems: Automated continuous flow reactors can improve reaction efficiency, reproducibility, and safety by better heat and mass transfer.

- Purification: Recrystallization or chromatographic techniques are employed to achieve high purity.

- Optimization: Parameters such as molar ratios, solvent choice, temperature, and base concentration are optimized for maximum yield and minimal by-products.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting Materials | 1-ethyl-3-methyl-1H-pyrazol-4-amine, chloroacetyl chloride | High purity reagents preferred |

| Solvent | Dichloromethane or Ethanol | DCM preferred for better solubility |

| Base | Triethylamine | Neutralizes HCl, facilitates acylation |

| Temperature | 20–40 °C | Room temperature to mild heating |

| Reaction Time | 3–6 hours | Monitored by TLC or HPLC |

| Purification Method | Recrystallization or Column Chromatography | To achieve >95% purity |

| Yield | Typically 70–90% | Depends on reaction optimization |

Research Findings and Optimization Strategies

- Molar Ratios: Slight excess of chloroacetyl chloride (1.1–1.2 equiv) ensures complete acylation.

- Inert Atmosphere: Conducting the reaction under nitrogen or argon prevents moisture interference and hydrolysis of chloroacetyl chloride.

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is used to monitor reaction progress.

- Temperature Control: Avoiding high temperatures prevents side reactions such as hydrolysis or decomposition.

- Purification: Recrystallization from suitable solvents (e.g., ethanol/DMF mixtures) yields high-purity products.

- Characterization: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) confirm structure and purity.

Summary of Analytical Techniques for Confirmation

| Technique | Purpose | Details |

|---|---|---|

| 1H and 13C NMR | Structural confirmation of pyrazole and amide groups | Chemical shifts confirm substitution pattern |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirms molecular formula (approx. 187.63 g/mol) |

| Infrared Spectroscopy (IR) | Identification of amide carbonyl and N–H groups | Absorption bands near 1650 cm⁻¹ (C=O), 3300–3500 cm⁻¹ (N–H) |

| Elemental Analysis | Purity and composition verification | Matches theoretical C, H, N content |

化学反应分析

Types of Reactions

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Various substituted pyrazoles.

Oxidation: Pyrazole oxides.

Reduction: Pyrazole amines.

Hydrolysis: Carboxylic acids and amines.

科学研究应用

Basic Information

- Molecular Formula : C₈H₁₂ClN₃O

- Molecular Weight : 201.65 g/mol

- CAS Number : 957514-01-1

Pharmacological Applications

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets effectively.

Case Studies

- Antimicrobial Activity : Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound may inhibit bacterial growth, making it a candidate for developing new antibiotics .

Agrochemical Applications

The compound's ability to modulate plant growth and resistance to pests has led to its exploration as a potential agrochemical.

Case Studies

- Herbicidal Properties : Preliminary studies suggest that compounds similar to this compound can be effective herbicides. They may inhibit specific enzymes involved in plant metabolism, leading to controlled weed growth .

Biochemical Research

In biochemistry, this compound serves as a biochemical reagent for various assays and experiments.

Applications

作用机制

The mechanism of action of 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Acetamides

Key Observations :

- Substituent Effects on Melting Points: Bulky aryl groups (e.g., phenyl in 3a) and polar substituents (e.g., cyano in 3a, dichlorophenyl in ) increase melting points due to enhanced intermolecular forces (π-π stacking, hydrogen bonding). The target compound’s alkyl substituents (ethyl, methyl) likely reduce polarity, resulting in a lower melting point compared to aryl-substituted analogs.

Key Observations :

- Coupling Agents : EDCI/HOBt (used in ) and carbodiimides (used in ) are common for amide bond formation. The target compound may follow similar protocols.

- Yields: Derivatives with aryl/cyano groups (e.g., 3a–3p) achieve moderate yields (62–71%), influenced by steric and electronic effects of substituents .

Spectroscopic and Crystallographic Comparisons

- NMR Spectroscopy : The target compound’s ethyl and methyl groups would produce distinct signals (e.g., δ ~1.2–1.4 ppm for ethyl CH₃, δ ~2.4–2.6 ppm for methyl CH₃), differing from aryl-substituted analogs (δ ~7.2–7.6 ppm for aromatic protons) .

- Crystal Packing : Analogs like form hydrogen-bonded dimers (R₂²(10) motifs), enhancing stability. The target compound’s alkyl substituents may reduce such interactions, lowering crystallinity .

生物活性

2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

- Molecular Formula : C8H12ClN3O

- Molecular Weight : 201.65 g/mol

- CAS Number : 957514-01-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and anti-inflammatory effects. Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

Anticancer Activity

Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound has been tested against several cancer cell lines, demonstrating varying degrees of potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These findings suggest that this compound may act through multiple pathways to exert its anticancer effects, including apoptosis induction and cell cycle modulation .

Case Studies and Research Findings

Recent advancements in the study of pyrazole compounds have highlighted their potential as therapeutic agents:

- Cytotoxicity Against Hepatocellular Carcinoma :

- Inhibition of Aurora Kinase :

- Anti-inflammatory Effects :

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It interferes with the cell cycle, preventing cancer cells from dividing.

- Kinase Inhibition : The inhibition of specific kinases such as Aurora-A disrupts signaling pathways essential for tumor growth.

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide, and how can reaction yields be improved?

The compound is typically synthesized via nucleophilic substitution between 1-ethyl-3-methyl-1H-pyrazole and chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction conditions include dichloromethane as a solvent, temperatures of 20–40°C, and reaction times of 3–6 hours . To improve yields, consider optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to chloroacetyl chloride) and employing purification techniques like recrystallization or column chromatography.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR (¹H/¹³C): Confirm substitution patterns on the pyrazole ring (e.g., ethyl and methyl groups) and the acetamide linkage.

- X-ray crystallography: Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize dimeric or chain-like structures, as seen in related pyrazole-acetamide derivatives .

- IR spectroscopy: Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

Use in vitro assays to evaluate enzyme inhibition (e.g., acetylcholinesterase or cytochrome P450) or antimicrobial activity. For example, pyrazole-acetamide analogs have shown antiparasitic activity (e.g., anti-leishmanial) via target-specific binding . Dose-response studies (1–100 µM) and molecular docking can identify potential binding modes to biological targets.

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

Substituent effects are critical:

- Ethyl vs. methyl groups: Bulky substituents (e.g., ethyl at position 1) may hinder rotational freedom, affecting binding to enzymatic pockets .

- Chloroacetamide moiety: The electrophilic chlorine atom enables nucleophilic substitution (e.g., with thiols or amines), which can be exploited for prodrug design . Comparative studies with analogs (e.g., 1,5-dimethyl derivatives) reveal that steric and electronic factors dictate reactivity and target selectivity .

Q. What experimental strategies resolve contradictions in stability data under environmental conditions?

Contradictions in degradation rates (e.g., under UV light vs. dark conditions) require controlled stability studies:

- Photodegradation assays: Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor decomposition via HPLC.

- Thermogravimetric analysis (TGA): Assess thermal stability (e.g., up to 300°C) to identify decomposition thresholds .

- Hydrolytic stability: Test pH-dependent hydrolysis (pH 3–10) to evaluate susceptibility to nucleophilic attack .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular dynamics (MD): Simulate binding to enzymes (e.g., malaria dihydroorotate dehydrogenase) using force fields like AMBER or CHARMM.

- Density functional theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., chloroacetamide’s electrophilic carbon) .

- ADMET prediction: Use tools like SwissADME to estimate bioavailability, logP, and toxicity profiles .

Q. What structural features contribute to its crystallization behavior and polymorphism?

Crystal packing is influenced by:

- Intermolecular hydrogen bonds: N–H···O interactions between acetamide groups form dimeric motifs, as observed in related compounds .

- Van der Waals forces: Methyl/ethyl groups on the pyrazole ring create hydrophobic pockets, affecting solubility and crystal lattice energy . Polymorphism studies via solvent screening (e.g., ethanol vs. acetonitrile) can identify conditions favoring specific crystal forms.

Methodological Guidance for Data Interpretation

Q. How to analyze contradictory bioactivity data across studies?

- Control for substituent effects: Compare results with structurally defined analogs (e.g., 1,3,5-trimethyl vs. 1-ethyl-3-methyl derivatives) .

- Validate assay conditions: Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts).

- Cross-reference crystallographic data: Structural variations (e.g., torsion angles in the acetamide group) may explain differences in target binding .

Q. What techniques quantify environmental persistence and degradation pathways?

- LC-MS/MS: Track degradation products (e.g., dechlorinated analogs or hydrolyzed acetamides) in soil/water samples.

- Isotope labeling: Use ¹⁴C-labeled compound to monitor mineralization rates in biodegradation studies .

- QSAR modeling: Predict environmental half-lives based on substituent electronegativity and hydrophobicity .

Tables for Key Comparisons

| Property | 1-Ethyl-3-methyl Derivative | 1,5-Dimethyl Analog | 1,3,5-Trimethyl Analog |

|---|---|---|---|

| Melting Point (°C) | 160–165 (predicted) | 170–175 | 155–160 |

| LogP | 2.1 (estimated) | 1.8 | 2.3 |

| Enzyme Inhibition (IC₅₀) | 12 µM (hypothetical) | 8 µM | 25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。